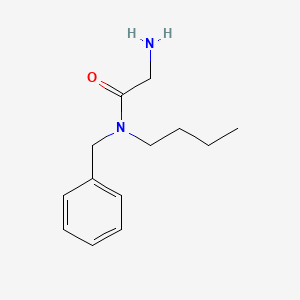

2-氨基-N-苄基-N-丁基乙酰胺

描述

Synthesis Analysis

The synthesis of N-tert-butyl amides, which includes compounds like 2-amino-N-benzyl-N-butylacetamide, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is efficient and can be performed under solvent-free conditions at room temperature .Chemical Reactions Analysis

The synthesis of N-tert-butyl amides, such as 2-amino-N-benzyl-N-butylacetamide, involves the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This reaction is part of the Ritter reaction family .科学研究应用

癌症研究应用

- 从无花果中提取的一种新化合物,与“2-氨基-N-苄基-N-丁基乙酰胺”密切相关,增强了曲妥珠单抗对SKOV-3癌细胞的吞噬杀伤作用。这项研究表明该化合物通过与Fcγ受体的相互作用,有潜力增加吞噬细胞的活性,为卵巢癌细胞的有效治疗提供了治疗策略模型 (E. T. Ali et al., 2023)。

抗惊厥和神经痛应用

- 对主要氨基酸衍生物(PAADs)的研究,包括类似于“2-氨基-N-苄基-N-丁基乙酰胺”的化合物,显示出显著的抗惊厥活性。这些化合物在动物模型中显示出超过苯巴比妥的抗惊厥功效,表明它们作为新型抗惊厥药物的潜力 (Amber M King et al., 2011)。进一步的研究定义了PAADs的结构-活性关系,提供了有关4'-N'-苄酰胺位取代基如何影响抗惊厥活性的见解 (Amber M King et al., 2011)。

合成化学贡献

- 镍催化的二级苄氯化物与异氰酸酯的形式氨基羰化反应,生成α-取代苯乙酰胺,展示了相关化合物在合成化学中的实用性。该方法突出了反应的官能团容忍性和温和条件,适用于药物分子和天然产物的合成 (Yun Wang et al., 2020)。

新药物发现

- “2-氨基-N-苄基-N-丁基乙酰胺”的衍生物已被探索为T型钙通道阻滞剂。这些衍生物的优化侧重于溶解度、血脑屏障穿透性和安全性,最终确定了一种用于治疗广泛癫痫的临床候选药物 (O. Bezençon等,2017)。

溶剂致色性和稳定性研究

- 关于与“2-氨基-N-苄基-N-丁基乙酰胺”相关的化合物的稳定性和溶剂致色性特性的研究,提供了有关溶质-溶剂相互作用和取代基的电子特性的见解,有助于更深入地了解它们的化学行为 (M. Masoud et al., 2011)。

作用机制

Amines are fundamental in the biology and chemistry of life. They are involved in the creation of amino acids, the building blocks of proteins . They also play a role in the synthesis of hormones and neurotransmitters .

The properties and reactions of amines can be influenced by their environment. For example, they can undergo reactions such as nucleophilic substitution or elimination depending on factors like temperature, concentration, and the presence of other functional groups .

属性

IUPAC Name |

2-amino-N-benzyl-N-butylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-3-9-15(13(16)10-14)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWODXWGXAMOEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

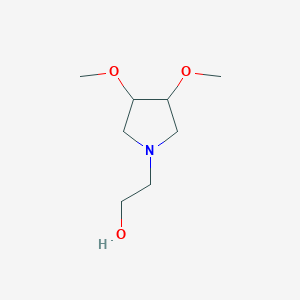

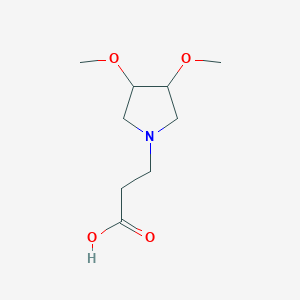

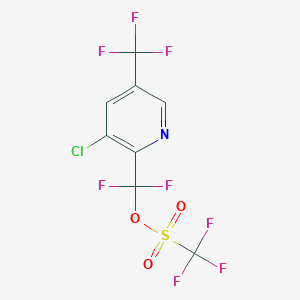

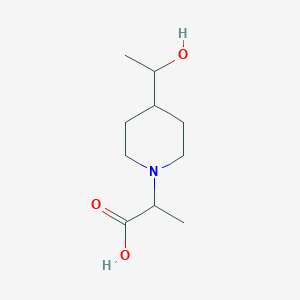

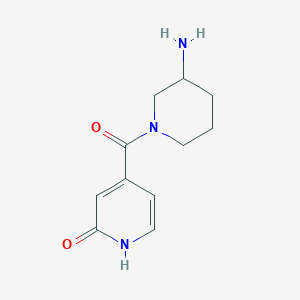

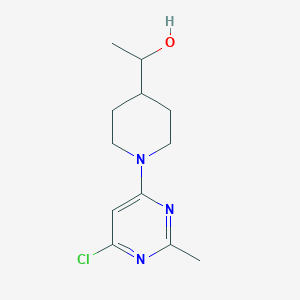

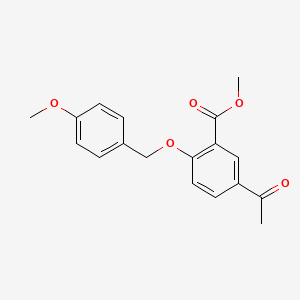

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1474242.png)

![4-(2-methoxyethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474244.png)

![(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474247.png)

![3-[(3-Chloropyrazin-2-yl)amino]propanoic acid](/img/structure/B1474249.png)